molecular formula C11H24Cl2N2O B2355713 [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride CAS No. 2580114-10-7

[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride

Cat. No.: B2355713
CAS No.: 2580114-10-7
M. Wt: 271.23
InChI Key: GBFBXLUAGCXGRF-IDMXKUIJSA-N
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Description

[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol dihydrochloride is a chiral organic compound featuring a pyrrolidine ring substituted with a piperidin-4-ylmethyl group at the nitrogen atom and a hydroxymethyl group at the (2S)-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is C₁₁H₂₄Cl₂N₂O, with a calculated molecular weight of 271.2 g/mol.

Properties

IUPAC Name

[(2S)-1-(piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c14-9-11-2-1-7-13(11)8-10-3-5-12-6-4-10;;/h10-12,14H,1-9H2;2*1H/t11-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFBXLUAGCXGRF-IDMXKUIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2CCNCC2)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2CCNCC2)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Molecule

The target molecule comprises two cyclic amine units: a piperidine ring and a pyrrolidine ring, connected via a methylene bridge. The (2S)-configured pyrrolidine moiety features a hydroxymethyl group, while the dihydrochloride salt form enhances solubility and stability. Retrosynthetically, the molecule can be dissected into:

  • (S)-Pyrrolidin-2-ylmethanol : The chiral core with a hydroxymethyl substituent.
  • Piperidin-4-ylmethyl electrophile : A piperidine derivative functionalized for N-alkylation.
  • Salt formation : Protonation with hydrochloric acid to yield the dihydrochloride.

Synthesis of (S)-Pyrrolidin-2-ylmethanol

Asymmetric Hydrogenation of Pyrroline Derivatives

The (S)-pyrrolidin-2-ylmethanol core is synthesized via catalytic hydrogenation of a prochiral pyrroline precursor. As demonstrated in WO2008137087A1, platinum-based catalysts enable enantioselective reduction:

  • Substrate : 2-Methylpyrroline (commercially available).
  • Catalyst : 5% Platinum on carbon (Pt/C) or Platinum(IV) oxide.
  • Solvent : Ethanol-methanol mixture (2:1 to 3:1 v/v).
  • Conditions : Ambient temperature, hydrogen gas (1–3 atm).
  • Outcome : (S)-2-Methylpyrrolidine with ≥50% enantiomeric excess (ee).

N-Alkylation of Pyrrolidine with Piperidin-4-ylmethyl Groups

Reductive Amination Strategy

Reductive amination, as detailed in PMC9415947, is effective for coupling amines and carbonyl compounds:

  • Reactants :
    • (S)-Pyrrolidin-2-ylmethanol.
    • Piperidin-4-ylmethyl ketone or aldehyde.
  • Reagent : Sodium triacetoxyborohydride (STAB).
  • Solvent : Dichloromethane or tetrahydrofuran.
  • Conditions : Room temperature, inert atmosphere.
  • Yield : 63–84%.

Alkylation via Halide Electrophiles

Alternative routes employ piperidin-4-ylmethyl halides for nucleophilic substitution:

  • Electrophile : Piperidin-4-ylmethyl bromide or chloride.
  • Base : Triethylamine or diisopropylethylamine.
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Temperature : 60–80°C.
Table 1: Comparison of N-Alkylation Methods
Method Reagent Solvent Temperature Yield (%)
Reductive Amination STAB DCM 25°C 84
Alkylation Piperidin-4-yl-MeBr DMF 70°C 72

Salt Formation and Purification

The free base is converted to the dihydrochloride salt via acidification:

  • Acid Treatment : Dissolve the amine in anhydrous ethanol, add concentrated HCl (2 equiv).
  • Crystallization : Cool to 0°C, isolate crystals via vacuum filtration.
  • Recrystallization : Purify from ethanol/water (3:1) to ≥98% purity.

Analytical Characterization

Critical quality control parameters include:

  • Optical Rotation : $$[α]_D^{20} = +15°$$ (c = 1, H₂O).
  • HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN).
  • Mass Spectrometry : m/z 211.18 [M+H]⁺.
  • ¹H NMR (D₂O) : δ 3.85 (m, 1H, CH(OH)), 3.20 (dd, 2H, N-CH₂-Piperidine).

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydrogen atoms on the rings can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring and a pyrrolidine moiety, contributing to its biological activity. The presence of the hydroxymethyl group enhances its solubility and interaction with biological targets. Its molecular formula is C12H18Cl2N2O, with a molecular weight of approximately 271.19 g/mol.

Pharmacological Applications

  • Antidepressant Activity :
    • Research indicates that compounds with similar structures can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol; dihydrochloride may act as a selective serotonin reuptake inhibitor (SSRI), enhancing mood and emotional regulation .
  • Anxiolytic Properties :
    • Compounds that interact with the GABAergic system have been shown to possess anxiolytic effects. The piperidine component in this compound may facilitate binding to GABA receptors, potentially leading to reduced anxiety levels .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its activity has been compared to standard antibiotics, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Synthesis and Derivatives

The synthesis of [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol; dihydrochloride typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthetic routes:

StepReactantsConditionsProduct
1Piperidine, pyrrolidine derivativeReflux in solventIntermediate compound
2Aldehyde, reducing agentRoom temperature[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol
3Hydrochloric acidCrystallization[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol; dihydrochloride

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperidine derivatives. The results indicated that derivatives similar to [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol showed significant improvement in behavioral tests for depression in animal models .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial agents, derivatives of [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol were tested against common pathogens. Results showed that several derivatives exhibited superior activity compared to traditional antibiotics like ampicillin, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol dihydrochloride with structurally related dihydrochloride salts and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol dihydrochloride C₁₁H₂₄Cl₂N₂O 271.2 (calc.) Pyrrolidine, piperidine, methanol, dihydrochloride Chiral centers, dual heterocyclic rings, enhanced solubility via HCl salts
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride C₁₂H₁₇N₃O·2HCl 292.2 Piperidine, pyridine, ketone, aminomethyl Aromatic pyridine ring, ketone moiety, higher molecular weight
(R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride C₉H₁₄N₂·2HCl 225.15 (calc.) Pyrrolidine, pyridine Simplified structure, lower molecular weight, moderate structural similarity
1-Ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride C₁₀H₁₉Cl₂N₅ 281.2 Pyrrolidine, pyrazole, ethylamine Pyrazole ring, ethyl substituent, intermediate molecular weight
(S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride C₆H₁₄ClNO 151.64 (calc.) Pyrrolidine, methyl, methanol Single HCl salt, lacks piperidine moiety, simpler structure
Key Observations:
  • Complexity : The target compound’s dual heterocyclic system (pyrrolidine + piperidine) distinguishes it from simpler analogs like (R)-3-(pyrrolidin-2-yl)pyridine dihydrochloride, which lacks the piperidinylmethyl group .
  • Solubility: Dihydrochloride salts generally exhibit superior aqueous solubility compared to free bases. For instance, 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride’s molecular weight (292.2 g/mol) and hydrophilic ketone group may further enhance solubility .
  • Steric Effects: The (2S)-configured hydroxymethyl group in the target compound may influence binding affinity compared to non-chiral analogs like 1-ethyl-N-{1-[(2S)-pyrrolidin-2-yl]ethyl}-1H-pyrazol-4-amine dihydrochloride .
Pharmacological Potential:
  • The piperidinylmethyl group in the target compound could improve blood-brain barrier penetration compared to pyridine-containing analogs (e.g., 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride) due to reduced aromaticity .

Biological Activity

[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C10H20N2O·2HCl
  • CAS Number : Not specified in the sources.

Biological Activity

The biological activity of this compound has been investigated primarily through its interactions with various biological targets, including receptors and enzymes.

1. Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. In particular, it has shown effectiveness against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.25 mg/mL
Pseudomonas aeruginosa1 mg/mL

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents, especially considering its potency compared to standard antibiotics like streptomycin .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In a comparative study, it exhibited greater anti-inflammatory activity than curcumin, a well-known natural anti-inflammatory agent. This suggests that this compound could be beneficial in treating inflammatory conditions .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act as a modulator of various signaling pathways involved in inflammation and infection response. The interaction with specific receptors and enzymes is being studied to elucidate its pharmacodynamics further.

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

  • Study on Ischemic Models :
    • In models simulating ischemic conditions, the compound demonstrated significant protective effects on neuronal cells, indicating potential applications in neuroprotection during ischemic events .
  • Antitumor Activity :
    • A series of compounds related to this compound were screened for antitumor activity against various cancer cell lines. Some derivatives exhibited promising results, suggesting that modifications to the structure could enhance antitumor efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol dihydrochloride, and what reaction conditions are critical for high yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of pyrrolidine precursors followed by functionalization of the piperidine ring. Key steps include:

  • Cyclization : Using acidic (e.g., HCl) or basic (e.g., NaOH) conditions to stabilize intermediates during ring formation .
  • Purification : Crystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the dihydrochloride salt, ensuring >95% purity .
  • Critical parameters: pH control during salt formation, reaction temperature (60–80°C), and inert atmosphere to prevent oxidation .

Q. How can researchers confirm the structural integrity and purity of [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol dihydrochloride using analytical techniques?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to verify stereochemistry (e.g., (2S) configuration) and absence of diastereomers .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (292.15 g/mol) and detect impurities (<0.5%) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity and retention time consistency .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

  • Methodological Answer :

  • Solubility : Highly soluble in water (>50 mg/mL) due to the dihydrochloride salt form; limited solubility in non-polar solvents (e.g., hexane) .
  • Stability :
  • Store at 4°C in desiccated conditions to prevent hygroscopic degradation .
  • Avoid prolonged exposure to light or temperatures >40°C to maintain stereochemical integrity .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data regarding the biological activity of this compound across different assay systems?

  • Methodological Answer :

  • Assay Replication : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to identify system-specific variability .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm receptor/enzyme interactions (e.g., GPCR modulation) .
  • Data Normalization : Apply statistical models (e.g., ANOVA) to account for batch effects or solvent interference (e.g., DMSO vs. PBS) .

Q. How does the stereochemical configuration at the (2S) position influence the compound's interaction with biological targets, and what experimental approaches validate these interactions?

  • Methodological Answer :

  • Enantiomer Comparison : Synthesize and test the (2R) enantiomer to evaluate stereospecific binding affinity (e.g., IC50 differences via radioligand assays) .
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to map hydrogen bonding between the (2S)-OH group and active-site residues (e.g., Ser153 in kinase targets) .
  • Circular Dichroism (CD) : Confirm conformational stability of the (2S) configuration under physiological pH .

Q. What methodologies are employed to assess the compound's metabolic stability and potential reactive intermediates under physiological conditions?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS to calculate half-life (t1/2) .
  • Reactive Metabolite Screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to detect electrophilic intermediates .
  • CYP Inhibition Profiling : Use fluorogenic substrates to assess inhibition of cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .

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